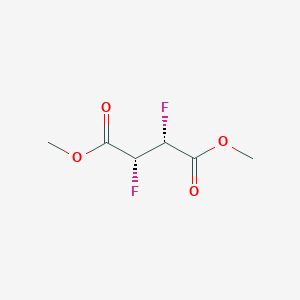
Dimethyl (2R,3R)-2,3-difluorosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2R,3R)-2,3-difluorosuccinate is an organic compound that belongs to the class of difluorinated succinates. This compound is characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of the succinate backbone, with both fluorine atoms in the (R,R) configuration. It is commonly used as a building block in organic synthesis due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2R,3R)-2,3-difluorosuccinate typically involves the fluorination of dimethyl succinate. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction proceeds as follows:
- Dimethyl succinate is dissolved in an anhydrous solvent such as dichloromethane.
- Diethylaminosulfur trifluoride is added dropwise to the solution at low temperature (0-5°C).
- The reaction mixture is stirred for several hours, gradually warming to room temperature.
- The product is purified by distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2R,3R)-2,3-difluorosuccinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted succinates with various functional groups.
Reduction: this compound diol.
Hydrolysis: (2R,3R)-2,3-difluorosuccinic acid.
Scientific Research Applications
Dimethyl (2R,3R)-2,3-difluorosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique stereochemistry.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (2R,3R)-2,3-difluorosuccinate largely depends on its interaction with biological targets. The fluorine atoms can form strong hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. Additionally, the compound’s ester groups can undergo hydrolysis, releasing fluorinated intermediates that may interact with cellular pathways.
Comparison with Similar Compounds
Dimethyl (2S,3S)-2,3-difluorosuccinate: The enantiomer of Dimethyl (2R,3R)-2,3-difluorosuccinate, with similar chemical properties but different biological activity.
Dimethyl succinate: Lacks fluorine atoms, resulting in different reactivity and applications.
Dimethyl (2R,3R)-2,3-dichlorosuccinate: Similar structure with chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct reactivity and biological properties. The fluorine atoms enhance the compound’s stability and ability to form strong interactions with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H8F2O4 |
|---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
dimethyl (2R,3R)-2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
HTCDJPGLTNCTGT-IMJSIDKUSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)F)F |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















